N-Butyl-N-isopropyl-ethylenediamine
Description
N-Butyl-N-isopropyl-ethylenediamine (IUPAC name: N-butyl-N'-propan-2-ylethane-1,2-diamine; CAS: 886503-66-8) is a branched ethylenediamine derivative with a butyl group attached to one nitrogen atom and an isopropyl group to the other. Its structure (C₉H₂₂N₂) features a flexible ethylenediamine backbone, enabling applications in surfactant synthesis, coordination chemistry, and specialty chemical manufacturing. The compound’s InChIKey (XTFDSAUWRREFRZ-UHFFFAOYSA-N) confirms its stereochemical identity . Produced by BAST Chemical Company Ltd., it is primarily utilized in industrial processes requiring tailored hydrophobicity and chelating properties .
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-butyl-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-5-7-11(8-6-10)9(2)3/h9H,4-8,10H2,1-3H3 |
InChI Key |
KMXMEPRKPGRYGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Ethylenediamine with Isopropyl and Butyl Halides or Derivatives
Overview:
One of the most straightforward approaches involves sequential or simultaneous alkylation of ethylenediamine with isopropyl and butyl halides or their derivatives. This method leverages nucleophilic substitution reactions where the amino groups of ethylenediamine are alkylated to form the target tertiary amine.
Reaction Pathway:
$$
\text{Ethylenediamine} + \text{Isopropyl Halide} + \text{Butyl Halide} \rightarrow \text{N-Butyl-N'-isopropyl-ethylenediamine}
$$
- Reagents:
- Ethylenediamine (EDA) as the core diamine.
- Isopropyl halide (preferably isopropyl chloride or bromide).
- Butyl halide (butyl chloride or bromide).
Reaction Conditions:
- Solvent: Polar aprotic solvents such as acetonitrile or ethanol to facilitate nucleophilic substitution.
- Temperature: Typically between 80°C and 120°C to promote alkylation while minimizing over-alkylation.
- Catalysts: No catalyst is strictly necessary; however, phase transfer catalysts like tetrabutylammonium bromide can improve reaction efficiency.
Reaction Control:
- Use of stoichiometric or slight excess of halides to favor mono-alkylation.
- Sequential addition can help control mono-substitution at each amino group, ultimately yielding the N-alkylated product.
- Post-reaction, the mixture is cooled, and excess halides are removed via aqueous washes.
- The organic phase containing the product is distilled under reduced pressure or purified by chromatography.
- Over-alkylation to quaternary ammonium salts can occur if excess halides are used.
- Selectivity for mono-alkylation requires precise stoichiometric control.
Reductive Alkylation Using Aldehydes or Ketones
Overview:
A more controlled approach involves reductive amination of ethylenediamine with isopropyl and butyl aldehydes or ketones, followed by reduction to form the tertiary amine.
Reaction Pathway:
$$
\text{Ethylenediamine} + \text{Isopropyl aldehyde} + \text{Butyraldehyde} \xrightarrow{\text{Reductive conditions}} \text{N-Butyl-N'-isopropyl-ethylenediamine}
$$
- Reagents:
- Ethylenediamine.
- Isopropyl aldehyde (or isopropyl methyl ketone).
- Butyraldehyde (or butanone).
- Reducing agents such as sodium cyanoborohydride or catalytic hydrogen.
- Reaction Conditions:
- Solvent: Methanol or ethanol.
- Temperature: Mild heating around 50-80°C.
- Catalyst: Acid catalysts like acetic acid to promote imine formation.
- Reductive Step: Hydrogenation under pressure or chemical reduction with sodium cyanoborohydride.
- High selectivity for mono-alkylated amines.
- Better control over the degree of substitution.
- Extraction and distillation of the product.
- Purification via chromatography if necessary.
Catalytic Hydrogenation of N,N'-Diisopropyl or N-Butyl-N'-isopropyl Ethylenediamine Precursors
Overview:
Patent literature indicates that N-alkylated ethylenediamines can be synthesized via catalytic hydrogenation of corresponding imines or nitrile derivatives.
Reaction Pathway:
$$
\text{Precursor compounds} \xrightarrow{\text{Hydrogenation, catalyst}} \text{N-Butyl-N'-isopropyl-ethylenediamine}
$$
- Reagents:
- N,N'-Diisopropyl ethylenediamine or related intermediates.
- Hydrogen gas.
- Catalysts such as Raney nickel, platinum, or palladium supported on carbon.
- Reaction Conditions:
- Temperature: 100-200°C.
- Pressure: 1-5 MPa hydrogen pressure.
- Solvent: Ethanol or other alcohols.
- This method is efficient when suitable intermediates are available.
- The process minimizes over-alkylation and side reactions.
Summary:
This method involves the direct nucleophilic substitution of ethylenediamine with alkyl halides in the presence of a catalyst or under microwave irradiation to enhance reaction rates and selectivity.
- Reagents:
- Ethylenediamine.
- Isopropyl chloride/bromide and butyl chloride/bromide.
Catalysts:
- Tetrabutylammonium salts or phase transfer catalysts.
Temperature:
- Elevated temperatures, typically 80-120°C.
- Controlled mono-alkylation to produce the target tertiary diamine.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with halides | Ethylenediamine + alkyl halides | 80-120°C, polar aprotic solvent | Simple, direct synthesis | Over-alkylation risk |
| Reductive amination | Ethylenediamine + aldehydes/ketones | 50-80°C, acid catalyst, reductant | High selectivity | Requires careful control |
| Catalytic hydrogenation | Precursor diamines + H₂ | 100-200°C, 1-5 MPa H₂ | Efficient, high yield | Needs suitable intermediates |
| Nucleophilic substitution | Ethylenediamine + alkyl halides | 80-120°C, phase transfer catalysts | Controlled mono-alkylation | Over-alkylation potential |
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-isopropyl-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, halides.
Major Products Formed
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethylenediamine derivatives.
Scientific Research Applications
N-Butyl-N-isopropyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-N-isopropyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The pathways involved include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Ethylenediamine Derivatives
Structural and Functional Comparisons
The following table summarizes key properties of N-Butyl-N-isopropyl-ethylenediamine and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Applications | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 886503-66-8 | C₉H₂₂N₂ | — | Surfactants, chemical intermediates | Butyl + isopropyl substituents |
| N,N'-Diacetyl-1,4-phenylenediamine | 140-50-1 | C₁₀H₁₂N₂O₂ | 192.22 | Lab research (non-household/drug) | Aromatic ring + acetylated amines |
| Benzathine benzylpenicillin* | 1538-09-6 | C₄₈H₅₆N₆O₈S₂ | 909.09 | Pharmaceutical salt (antibiotics) | Dibenzylethylenediamine + penicillin |
| N-(2-Hydroxypropyl)ethylenediamine | 123-84-2 | C₅H₁₄N₂O | — | Surfactants, amino alcohol synthesis | Hydroxypropyl group |
*Benzathine benzylpenicillin includes N,N'-dibenzylethylenediamine as a counterion .
Substituent Effects on Reactivity and Solubility
- This compound: The butyl (C₄H₉) and isopropyl (C₃H₇) groups impart moderate hydrophobicity, making it suitable for nonpolar solvent systems and surfactant formulations. Its branched structure reduces crystallinity, enhancing solubility in organic phases .
- N,N'-Diacetyl-1,4-phenylenediamine : The acetylated aromatic core (C₁₀H₁₂N₂O₂) increases stability but limits reactivity. It is sparingly soluble in water, restricting use to specialized lab settings .
- N,N'-Dibenzylethylenediamine (in Benzathine benzylpenicillin) : Benzyl groups (C₆H₅CH₂) enhance lipophilicity, enabling slow-release penicillin formulations. The compound’s high molecular weight (909.09 g/mol) contributes to prolonged drug action .
- N-(2-Hydroxypropyl)ethylenediamine : The hydroxyl group (-OH) improves aqueous solubility, favoring applications in water-based surfactants and corrosion inhibitors .
Q & A
Basic: What are the established synthesis routes for N-Butyl-N-isopropyl-ethylenediamine, and how do reaction conditions influence yield?
Methodological Answer:
A common synthesis approach involves alkylation of ethylenediamine with butyl and isopropyl halides under controlled conditions. For example:
- Step 1: React ethylenediamine with 1-bromobutane in anhydrous ethanol at 60–70°C for 12 hours (stoichiometric ratio 1:1.1).
- Step 2: Introduce isopropyl bromide under similar conditions, ensuring excess amine to avoid cross-alkylation.
Yields (~65–75%) depend on solvent polarity, temperature, and halide reactivity. Side products (e.g., dialkylated amines) are minimized using sequential alkylation and inert atmospheres .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies alkyl chain environments (e.g., δ 1.0–1.5 ppm for CH₃ groups in isopropyl).
- FTIR: Amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS): Precise molecular ion peaks (e.g., [M+H]⁺ at m/z 173.2) validate purity.
Pharmacopoeial protocols for related diamines recommend triplicate runs with internal standards to reduce artifacts .
Basic: What physicochemical properties (e.g., solubility, pKa) are critical for experimental design?
Methodological Answer:
- Solubility: Hydrophobic alkyl chains limit aqueous solubility (<5 mg/mL at 25°C); use polar aprotic solvents (e.g., DMSO) for biological assays.
- pKa: Primary/secondary amines exhibit pKa₁ ~10.5 and pKa₂ ~8.2, affecting protonation states in buffered systems.
- Stability: Hygroscopic; store under argon at –20°C. Pre-screen stability via TGA/DSC to avoid decomposition during reactions .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Methodological Answer:
Discrepancies often arise from impurities (e.g., residual solvents) or measurement protocols. To address:
- Standardize Methods: Use USP-type solubility assays with controlled pH, ionic strength, and equilibration times.
- Impurity Profiling: Conduct GC-MS to identify contaminants affecting solubility.
- Cross-Validate: Compare results across multiple techniques (e.g., shake-flask vs. HPLC solubility).
Emerging contaminant studies emphasize methodological consistency to reconcile data .
Advanced: What strategies mitigate degradation of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., oxidized amines).
- Stabilizers: Add antioxidants (0.1% BHT) or chelating agents (EDTA) to inhibit metal-catalyzed breakdown.
- Packaging: Use amber glass vials with PTFE-lined caps to limit light/oxygen exposure.
Parameters from analogous amines suggest <5% degradation under optimized storage .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., amine receptors). Focus on conformational flexibility of alkyl chains.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models: Coramine derivatives suggest bulky substituents enhance binding affinity but reduce solubility—balance via logP optimization .
Advanced: What experimental designs address low reproducibility in catalytic applications of this diamine?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity).
- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reaction parameters dynamically.
- Control Batch Variability: Pre-characterize amine batches via elemental analysis and Karl Fischer titration.
Pharmacopoeial assays for related compounds emphasize rigorous pre-screening to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
